3-(4-Methylthiazol-2-YL)-3-oxopropanenitrile
Description
Properties
Molecular Formula |
C7H6N2OS |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
3-(4-methyl-1,3-thiazol-2-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C7H6N2OS/c1-5-4-11-7(9-5)6(10)2-3-8/h4H,2H2,1H3 |
InChI Key |
WSKUNPGCBLXSLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C(=O)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylthiazol-2-YL)-3-oxopropanenitrile typically involves the reaction of 4-methylthiazole with appropriate nitrile and carbonyl-containing reagents. One common method is the reaction of 4-methylthiazole-2-amine with a nitrile compound under acidic conditions, followed by oxidation to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylthiazol-2-YL)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
3-(4-Methylthiazol-2-YL)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Methylthiazol-2-YL)-3-oxopropanenitrile involves its interaction with various molecular targets. The thiazole ring can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(4-Methylthiazol-2-YL)-3-oxopropanenitrile with structurally or functionally related compounds, highlighting differences in core structure, substituents, synthesis, and applications:
Key Findings from Comparative Analysis:
Structural Influence on Reactivity :
- The thiazole core in 3-(4-Methylthiazol-2-YL)-3-oxopropanenitrile provides moderate electron-withdrawing effects, facilitating nucleophilic attacks at the α,β-unsaturated ketone. In contrast, the benzofuran analog () exhibits stronger electron-donating properties, altering reaction pathways toward thiourea derivatives .
- Bis-nitrile derivatives () with fused thiophene rings show enhanced stability and antimicrobial activity due to extended conjugation and planar geometry .
Substituent Effects on Bioactivity :
- The 4-methoxyphenyl group in 3-(4-methoxyphenyl)-3-oxopropanenitrile improves solubility and hydrogen-bonding capacity, critical for β-lactamase inhibition .
- Methylthiazole substituents may enhance metabolic stability compared to phenyl or benzofuran analogs, as seen in anticancer applications .
Synthetic Versatility :
- All compounds share a common nitrile-ketone backbone but diverge in heterocyclic cores. For example, the piperidine-oxadiazole derivative () requires multi-component cyclization, reflecting higher synthetic complexity .
Biological Activity
3-(4-Methylthiazol-2-YL)-3-oxopropanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
- Molecular Formula : C7H6N2OS
- Molecular Weight : 166.19 g/mol
- IUPAC Name : 3-(4-methylthiazol-2-yl)-3-oxopropanenitrile
Biological Activities
Research indicates that 3-(4-Methylthiazol-2-YL)-3-oxopropanenitrile exhibits various biological activities, including:
- Antimicrobial Activity :
- Anticancer Properties :
- Anti-inflammatory Effects :
The biological activity of 3-(4-Methylthiazol-2-YL)-3-oxopropanenitrile is attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The thiazole ring is known to facilitate binding to active sites, modulating the activity of target proteins involved in disease pathways.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study conducted on various thiazole derivatives, including 3-(4-Methylthiazol-2-YL)-3-oxopropanenitrile, demonstrated potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL, indicating significant efficacy compared to standard antibiotics.
- Cytotoxicity Assays :
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
